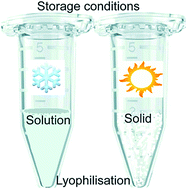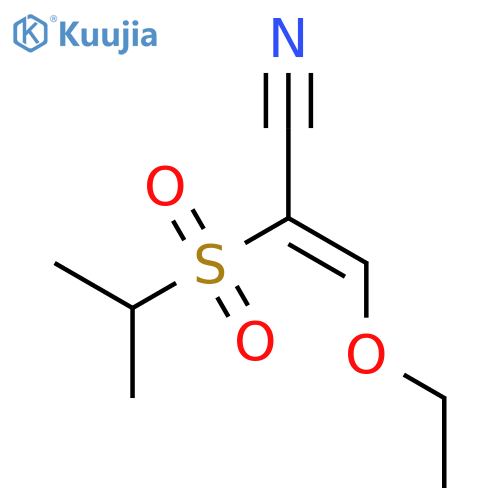Optimisation of the preservation conditions for molecularly imprinted polymer nanoparticles specific for trypsin
Nanoscale Advances Pub Date: 2019-08-21 DOI: 10.1039/C9NA00327D
Abstract
The influence of lyophilisation, autoclaving and sonication on the stability and performance of trypsin-specific molecularly imprinted polymer nanoparticles (MIP NPs) has been studied in order to improve their long-term physical stability. Glucose, glycine, sorbitol and trehalose were tested as cryoprotectant agents during the lyophilisation treatment. The effect of lyophilisation and sterilisation on affinity of trypsin-specific NPs was assessed using Biacore 3000 instrument. The results have demonstrated that MIP NPs successfully withstood the lyophilisation and autoclaving conditions without a reduction of their recognition properties and affinity. It is possible to conclude that both tested lyophilisation and sterilisation treatments were suitable for a long-term storage of the prepared MIP NPs and could be used to store MIP NPs in dry state and hence reduce the chance of the bacterial contamination. An effective preservation of the MIP NPs is a crucial requirement for their future applications in the clinical diagnostics and bioimaging.

Recommended Literature
- [1] Synthetic approaches for the conjugation of porphyrins and related macrocycles to peptides and proteins†
- [2] Highly crystallized mesoporous TiO2 films and their applications in dye sensitized solar cells
- [3] Front cover
- [4] Hydroxyapatite: catalyst for a one-pot pentose formation†
- [5] Tea quality testing using 6B pencil lead as an electrochemical sensor
- [6] Green construction of eco-friendly phosphotungstic acid Sr-MOF catalysts for crystal violet removal and synthesis of coumarin and xanthene compounds†
- [7] Synthesis of a new photosensitizer for photodynamic and photothermal synergistic cancer therapy†
- [8] Facile fabrication of red phosphorus/TiO2 composites for lithium ion batteries
- [9] Apparatus
- [10] Lactiplantibacillus plantarum DMDL 9010 alleviates dextran sodium sulfate (DSS)-induced colitis and behavioral disorders by facilitating microbiota-gut-brain axis balance

Journal Name:Nanoscale Advances
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 12135-77-2









